molecular formula C13H7F4NO2 B1391108 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid CAS No. 890301-96-9

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1391108
CAS No.: 890301-96-9
M. Wt: 285.19 g/mol
InChI Key: FGNOELNLDTWUIO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid is a novel nicotinic acid derivative designed for advanced chemical and pharmaceutical research. This compound features a trifluoromethyl group at the 6-position of the nicotinic acid ring and a 4-fluorophenyl substituent at the 2-position, a structural motif known to enhance biological activity and alter physicochemical properties. Compounds based on the nicotinic acid scaffold, particularly those with strategic substitutions, have demonstrated significant potential in various research fields . The trifluoromethyl group is a key pharmacophore in modern agrochemical and pharmaceutical design, known to improve metabolic stability, lipophilicity, and binding affinity . The structural features of this molecule make it a valuable intermediate for synthesizing more complex active ingredients. Research into similar trifluoromethyl-substituted nicotinic acid derivatives has shown promise in the development of antifungal agents, with some compounds exhibiting strong inhibition against phytopathogens such as Fusarium oxysporum and Sclerotiorum * . Furthermore, nicotinic acid derivatives are of continuous interest in medicinal chemistry for their potential to interact with central nervous system targets, providing a basis for investigative neuropharmacology . This product is intended for use in method development, building compound libraries, and as a key synthetic intermediate. It is supplied as a high-purity solid and must be stored in a cool, dark, and dry environment to maintain stability . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-8-3-1-7(2-4-8)11-9(12(19)20)5-6-10(18-11)13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNOELNLDTWUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where the fluorophenyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antagonists and Drug Development

The compound has been investigated for its potential as a pharmacological agent. Specifically, it has been explored as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer metastasis. The presence of the 4-fluorophenyl group enhances the binding affinity to these receptors, making it a candidate for developing new anti-inflammatory drugs .

Synthesis of Flonicamid

Another significant application is in the synthesis of flonicamid, an insecticide used in agriculture. The preparation involves using 4-trifluoromethyl nicotinic acid as an intermediate. The process includes several steps: chlorination and amidation reactions that yield flonicamid with high efficiency. This application highlights the compound's utility in agrochemical formulations .

Crop Protection

The trifluoromethylpyridine derivatives, including 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid, play a crucial role in developing agrochemicals that protect crops from pests. These compounds exhibit unique physicochemical properties due to the fluorine atom's influence, enhancing their effectiveness against various agricultural pests .

Market Approval

Several trifluoromethylpyridine derivatives have received market approval for use in agriculture, indicating a growing acceptance and reliance on these compounds in pest control strategies. Their development is supported by ongoing clinical trials exploring their efficacy and safety profiles .

Research has demonstrated that modifications to the pyridine structure significantly affect biological activity. For instance, replacing the 4-fluorophenyl moiety with other functional groups drastically reduces receptor binding affinity, underscoring the importance of this specific substitution in drug design .

Efficacy in Pest Control

Field trials assessing the efficacy of flonicamid (derived from this compound) have shown promising results in controlling pest populations while minimizing environmental impact. This highlights the compound's practical application in sustainable agriculture practices .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntagonist for CXCR1/CXCR2Enhances binding affinity; potential anti-inflammatory agent
AgrochemicalsIntermediate for flonicamidHigh efficiency in synthesis; effective pest control agent
Crop ProtectionTrifluoromethylpyridine derivativesApproved for market use; significant efficacy against pests

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Derivatives

The compound’s activity is highly sensitive to the position of fluorine on the phenyl ring. lists three isomers:

  • 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid (CAS: 1214325-96-8)
  • 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid (CAS: 1214329-53-9)
  • 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid (CAS: 890301-96-9)

All share the same molecular formula but differ in fluorine substitution. Para-substitution (4-fluorophenyl) often provides optimal steric and electronic profiles for receptor interactions compared to ortho- or meta-substitutions, though specific activity data for these isomers remain unreported in the evidence .

Substituted Nicotinic Acids with Antiviral Activity

2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives () replace the fluorophenyl group with an arylamino moiety. Key findings include:

  • Amide derivatives (e.g., compound 21 ) showed HIV-1 RT dual inhibition (RNase H and RDDP functions) with EC₅₀ values in the µM range and selectivity indices (SI) >10 .
  • Comparatively, ester derivatives were less potent, highlighting the role of the amide group in enhancing binding affinity and metabolic stability .

Agrochemical Derivatives

Flupyrsulfuron () and related herbicides incorporate a 6-(trifluoromethyl)nicotinic acid core but add sulfonylurea groups (e.g., 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl} ). These modifications confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from antiviral applications .

Substituent-Driven Functional Shifts

  • 2-[(2-Methoxyethoxy)methyl]-6-(trifluoromethyl)nicotinic acid () introduces an ether chain, enhancing solubility but reducing membrane permeability compared to the hydrophobic fluorophenyl group .
  • Thiazopyr (), a pesticide, replaces the fluorophenyl with a thiazolyl group, demonstrating how heterocyclic substituents redirect activity toward ion channel modulation .

Comparative Data Table

Compound Name Substituent (Position 2) Molecular Weight Key Activity/Application Source
This compound 4-Fluorophenyl 285.20 Pharmaceutical lead (hypothesized)
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid Arylamino (e.g., 3,5-dimethoxyphenyl) ~300–350 HIV-1 RT dual inhibitor (EC₅₀: µM range)
Flupyrsulfuron Sulfonylurea group 452.35 Herbicide (ALS inhibitor)
Thiazopyr 4,5-Dihydrothiazol-2-yl 371.29 Pesticide (ion channel modulator)

Research Findings and Mechanistic Insights

  • Antiviral vs. Agrochemical Activity: The trifluoromethylnicotinic acid scaffold is versatile. Antiviral derivatives prioritize compact substituents (e.g., fluorophenyl, arylamino) for enzyme inhibition, while agrochemicals use bulkier groups (e.g., sulfonylurea) for plant enzyme targeting .
  • Synthetic Flexibility : highlights EDCI-mediated amide/ester formation as a key synthetic route, applicable to the target compound. Fluorine’s electronegativity may facilitate regioselective reactions .
  • Toxicity Considerations: Arylamino derivatives in exhibited toxicity (CC₅₀ = 44 µM for one compound), suggesting that fluorophenyl substitution might improve safety profiles by reducing reactive metabolite formation .

Biological Activity

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and a trifluoromethyl group attached to a nicotinic acid backbone. This unique structure contributes to its biological activity.

Biological Activity

The compound exhibits several biological activities, including:

  • Antiproliferative Effects : Demonstrated in various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Effective against a range of bacterial strains, suggesting utility in treating infections.
  • Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines, which may be beneficial in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeIC50 values in cancer cell lines < 10 µM
AntimicrobialActive against Gram-positive and negative bacteria
Anti-inflammatoryReduces TNF-α and IL-6 levels

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It acts as a modulator for certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate immune responses and cell growth.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various nicotinic acid derivatives, this compound exhibited significant growth inhibition in human breast cancer cell lines. The study reported an IC50 value of approximately 8 µM, highlighting its potential as a lead compound for further development in oncology.

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of the compound demonstrated its ability to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation and coupling reactions. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, while trifluoromethyl groups are added via nucleophilic trifluoromethylation or electrophilic substitutions under anhydrous conditions . Chlorination steps (e.g., using thionyl chloride) may precede carboxylation to stabilize intermediates. Yields depend on temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and monitor coupling efficiency .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related fluorophenyl-pyridine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase or viral proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic fluorescence) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Q. How can solubility challenges in aqueous buffers be addressed during formulation?

  • Methodology :

  • Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution.
  • Measure solubility via shake-flask method with HPLC quantification, noting pH-dependent ionization of the carboxylic acid group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • Compare analogs with varying substituents (e.g., 4-methyl vs. 4-chloro derivatives) to identify critical functional groups. For instance, the trifluoromethyl group enhances lipophilicity (logP >2.5), improving membrane permeability, while the 4-fluorophenyl moiety increases steric bulk, affecting target binding .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by mutagenesis studies .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Re-evaluate compound purity via LC-MS and confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodology :

  • Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS.
  • Modify ester prodrugs (e.g., ethyl esters) to enhance oral absorption, balancing metabolic stability (CYP450 profiling) .

Q. What advanced techniques are used to study interactions with membrane proteins or ion channels?

  • Methodology :

  • Patch-clamp electrophysiology to assess effects on ion flux (e.g., K⁺ channels).
  • Cryo-EM for structural insights into compound-channel binding, complemented by fluorescence polarization assays .

Q. How can structural modifications reduce off-target effects while retaining efficacy?

  • Methodology :

  • Introduce polar groups (e.g., hydroxyl or amine) to reduce logP and minimize nonspecific binding.
  • Perform transcriptomic profiling (RNA-seq) to identify unintended pathway activations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid
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2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid

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